Home > Products > Screening Compounds P21730 > 2-Deoxy-scyllo-inosamine
2-Deoxy-scyllo-inosamine - 76188-89-1

2-Deoxy-scyllo-inosamine

Catalog Number: EVT-3566276
CAS Number: 76188-89-1
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-deoxy-scyllo-inosamine is an amino cyclitol that is scyllo-inosamine in which the 2-hydroxy group is substituted by hydrogen. It derives from a scyllo-inositol. It is a conjugate base of a 2-deoxy-scyllo-inosamine(1+).
Overview

2-Deoxy-scyllo-inosamine is a significant compound in the biosynthesis of aminoglycoside antibiotics, which are crucial in treating bacterial infections. This compound is derived from 2-deoxy-scyllo-inosose and plays a vital role as an intermediate in the production of various antibiotics, including those used against resistant bacterial strains. Its structural and functional properties make it a key focus of biochemical research.

Source

2-Deoxy-scyllo-inosamine is primarily sourced from microbial systems, particularly from species that produce aminoglycoside antibiotics. The biosynthetic pathway involves several enzymatic steps, where specific enzymes catalyze the conversion of precursor molecules into 2-deoxy-scyllo-inosamine. Notably, the enzyme 2-deoxy-scyllo-inosose synthase has been identified as a critical player in this biosynthetic process .

Classification

Chemically, 2-deoxy-scyllo-inosamine belongs to the class of amino sugars. It is characterized by its amino group attached to a sugar structure, which is essential for its biological activity and interaction with other molecular entities.

Synthesis Analysis

Methods

The synthesis of 2-deoxy-scyllo-inosamine can be achieved through various chemical methods. One prominent approach involves the use of enzymatic reactions that convert 2-deoxy-scyllo-inosose into 2-deoxy-scyllo-inosamine. The process typically requires specific enzymes such as aminotransferases that facilitate the transfer of an amino group to the sugar backbone .

Technical Details

In laboratory settings, researchers have developed protocols for synthesizing 2-deoxy-scyllo-inosamine using recombinant DNA technology to express relevant enzymes in bacterial systems. This allows for efficient production and purification of the compound. For instance, studies have shown that using enzymes like NeoA and NeoB in combination with substrates like D-glucose-6-phosphate can yield substantial amounts of 2-deoxy-scyllo-inosamine through controlled reactions .

Molecular Structure Analysis

Structure

The molecular structure of 2-deoxy-scyllo-inosamine consists of a six-membered sugar ring with an amino group substituent. Its chemical formula is C6_6H13_13N1_1O5_5, indicating it contains six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and five oxygen atoms.

Data

The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and confirm its identity during synthesis .

Chemical Reactions Analysis

Reactions

2-Deoxy-scyllo-inosamine participates in several biochemical reactions, primarily as a substrate for aminotransferase enzymes that facilitate its conversion into other biologically active compounds. These reactions are crucial in the biosynthetic pathways leading to aminoglycoside antibiotics.

Technical Details

The enzymatic reaction involving 2-deoxy-scyllo-inosamine typically includes the transfer of an amino group from L-glutamine or another amino donor to the sugar backbone. This process is essential for generating active antibiotic precursors that exhibit antibacterial properties .

Mechanism of Action

Process

The mechanism of action for 2-deoxy-scyllo-inosamine revolves around its role as a precursor in antibiotic biosynthesis. Once synthesized, it undergoes further transformations mediated by various enzymes to form active antibiotic compounds.

Data

Research indicates that the incorporation of 2-deoxy-scyllo-inosamine into aminoglycoside structures enhances their binding affinity to bacterial ribosomes, thus inhibiting protein synthesis and exerting bactericidal effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar hydroxyl groups.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of amino sugars; can participate in glycosylation reactions.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often involve chromatographic techniques to assess purity and concentration during synthesis processes .

Applications

Scientific Uses

2-Deoxy-scyllo-inosamine has several applications in scientific research:

  • Antibiotic Development: Used as a key intermediate in synthesizing new aminoglycoside antibiotics, particularly those targeting resistant bacterial strains.
  • Biochemical Studies: Serves as a model compound for studying sugar-nucleotide interactions and enzyme mechanisms involved in antibiotic biosynthesis.
  • Pharmaceutical Research: Investigated for potential modifications that could enhance antibiotic efficacy or reduce side effects associated with current aminoglycosides .
Biosynthetic Pathways and Precursor Roles in Aminoglycoside Antibiotics

DOIA as a Critical Intermediate in 2-Deoxystreptamine (2DOS) Biosynthesis

2-Deoxy-scyllo-inosamine (DOIA) serves as an indispensable metabolic node in the biosynthesis of 2-deoxystreptamine (2DOS), the universal aminocyclitol core of clinically significant aminoglycoside antibiotics. Biochemical studies confirm that DOIA occupies a central position in the 2DOS pathway, positioned between the cyclized precursor 2-deoxy-scyllo-inosose (2DOI) and the final 2DOS structure. The conversion proceeds via a two-step enzymatic transformation: Initial dehydrogenation of DOIA yields 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), followed by transamination to form 2DOS [3] [8].

Genetic evidence solidifies DOIA's role as a bona fide intermediate. Mutant strains of Bacillus circulans blocked in 2DOS production exhibit metabolic arrest at DOIA accumulation. Supplementation of such mutants with S-11-P (a phosphorylated DOIA derivative) restores 2DOS and antibiotic biosynthesis, whereas other aminocyclitols fail to bypass this metabolic block [2]. This specificity underscores DOIA's irreplaceable function in the pathway.

Table 1: Metabolic Intermediates in 2-Deoxystreptamine Biosynthesis

IntermediateEnzymatic TransformationCatalyzing Enzyme TypeProduct
D-Glucose 6-phosphateCyclization/Oxidation2DOI Synthase (e.g., BtrC, NeoC)2-Deoxy-scyllo-inosose (2DOI)
2-Deoxy-scyllo-inosose (2DOI)TransaminationPLP-Dependent Aminotransferase (e.g., BtrS, BtrR)2-Deoxy-scyllo-inosamine (DOIA)
2-Deoxy-scyllo-inosamine (DOIA)DehydrogenationNAD⁺-Dependent Dehydrogenase (e.g., NeoA) or Radical SAM Enzyme (e.g., BtrN)3-Amino-2,3-dideoxy-scyllo-inosose (amino-DOI)
3-Amino-2,3-dideoxy-scyllo-inosose (amino-DOI)TransaminationPLP-Dependent Aminotransferase (e.g., NeoB, BtrS)2-Deoxystreptamine (2DOS)

Enzymatic Conversion of 2-Deoxy-scyllo-Inosose (2DOI) to DOIA via Aminotransferases

The amination of 2DOI to form DOIA is catalyzed by a conserved class of pyridoxal 5'-phosphate (PLP)-dependent aminotransferases. These enzymes primarily utilize L-glutamine as the amino donor, distinguishing them from many primary metabolic aminotransferases that use L-glutamate. This biochemical signature is a hallmark of secondary metabolic pathways for 2DOS-containing antibiotics [5] [8].

  • Butirosin System (BtrS/BtrR): The aminotransferase BtrS from Bacillus circulans was the first enzyme characterized for this specific reaction. It demonstrates strict specificity for 2DOI as the amino acceptor and L-glutamine as the donor, producing DOIA and L-glutamate. Gene inactivation of btrS abolishes butirosin production, confirming its essential role [5]. BtrR, also identified in B. circulans, exhibits similar activity, suggesting potential redundancy or regulatory complexity within this pathway [5].
  • Neomycin System (NeoB/Neo6): In Streptomyces fradiae, the aminotransferase NeoB (also termed Neo6) performs the analogous 2DOI → DOIA transamination. Biochemical characterization of purified NeoB confirms its L-glutamine-dependent activity and its position within the minimal gene set (neoA, neoB, neoC) sufficient for 2DOS formation in vitro [4] [8].
  • Stereochemical Fidelity: These aminotransferases exhibit remarkable stereoselectivity. Studies on BtrS reveal its ability to discriminate between the prochiral faces of the 2DOI carbonyl group, ensuring the generation of DOIA with the correct (scyllo) absolute configuration necessary for downstream enzymatic processing [1] [5].

Dehydrogenation of DOIA: Divergent Enzyme MechanismsThe subsequent oxidation of DOIA to amino-DOI showcases a fascinating evolutionary divergence in enzymatic strategy:

  • NAD⁺-Dependent Dehydrogenases (e.g., NeoA): In the neomycin pathway (Streptomyces fradiae), NeoA functions as a classical pyridine nucleotide-dependent dehydrogenase. It utilizes NAD⁺ as a cofactor to oxidize the C3 hydroxyl of DOIA, forming amino-DOI and NADH. This places NeoA within the functional family of alcohol dehydrogenases [4].
  • Radical SAM Dehydrogenases (e.g., BtrN): The butirosin pathway (Bacillus circulans) employs a radically different mechanism. BtrN is a member of the radical S-adenosylmethionine (SAM) superfamily. It contains two [4Fe-4S] clusters: an auxiliary [4Fe-4S]²⁺ cluster and a SAM-binding [4Fe-4S]²⁺ cluster. BtrN catalyzes the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical. This potent radical species abstracts the C3 hydrogen atom from DOIA, initiating a complex reaction sequence that ultimately yields amino-DOI, 5'-deoxyadenosine, and methionine. Protein film voltammetry confirms distinct redox potentials for its two iron-sulfur clusters (SAM-cluster: -0.51 V; Auxiliary cluster: -0.77 V vs. NHE) [3] [6]. Electron Paramagnetic Resonance (EPR) spectroscopy provided direct evidence for the DOIA radical intermediate during BtrN catalysis [6]. BtrN displays exquisite substrate specificity solely for DOIA [3] [6].

Table 2: Enzyme Systems Catalyzing DOIA Formation and Oxidation

EnzymeOrganismPathwayGene LocusReactionCofactor/MechanismKey Characteristics
Aminotransferases (2DOI → DOIA)
BtrSBacillus circulansButirosinbtrS2DOI + L-Gln → DOIA + L-GluPLP / L-Glutamine-dependentHigh stereoselectivity, essential for butirosin production
BtrRBacillus circulansButirosinbtrR2DOI + L-Gln → DOIA + L-GluPLP / L-Glutamine-dependentRedundant or complementary role to BtrS
NeoB (Neo6)Streptomyces fradiaeNeomycinneoB (neo6)2DOI + L-Gln → DOIA + L-GluPLP / L-Glutamine-dependentPart of minimal 2DOS-forming gene set (neoA, neoB, neoC)
Dehydrogenases (DOIA → amino-DOI)
BtrNBacillus circulansButirosinbtrNDOIA → amino-DOI + 2e⁻ + 2H⁺Radical SAM ([4Fe-4S] clusters, SAM)Generates DOIA radical intermediate, highly specific
NeoAStreptomyces fradiaeNeomycinneoADOIA + NAD⁺ → amino-DOI + NADH + H⁺NAD⁺-dependentClassical dehydrogenase mechanism

Role of DOIA in Butirosin, Neomycin, and Gentamicin Biosynthetic Clusters

DOIA is a conserved intermediate within the biosynthetic gene clusters (BGCs) of major 2DOS-containing aminoglycosides. The genetic architecture surrounding DOIA metabolism reveals both conserved core enzymes and pathway-specific variations.

  • Butirosin Cluster (Bacillus circulans): The butirosin BGC (btr cluster) contains the defining enzymes for DOIA metabolism: btrC (2DOI synthase), btrS/btrR (2DOI aminotransferases), and btrN (radical SAM DOIA dehydrogenase). This cluster uniquely employs the radical SAM route for DOIA oxidation. The product amino-DOI is then transaminated to 2DOS by the dual-function aminotransferase BtrS, which also acts on amino-DOI [3] [5] [6].
  • Neomycin Cluster (Streptomyces fradiae): The neomycin BGC (neo cluster) encodes the core enzymes neoC (2DOI synthase), neoB (2DOI aminotransferase), and neoA (NAD⁺-dependent DOIA dehydrogenase). NeoA specifically dehydrogenates DOIA to amino-DOI. The aminotransferase NeoB then converts amino-DOI into 2DOS [4] [8]. This cluster exemplifies the classical dehydrogenase pathway.
  • Gentamicin Cluster (Micromonospora echinospora): While detailed enzymology of the gentamicin DOIA steps is less extensively characterized than butirosin or neomycin, genomic analysis confirms the presence of conserved orthologs. The gen cluster includes genB1 (predicted 2DOI synthase), genB2 (predicted PLP-dependent aminotransferase, likely 2DOI → DOIA), and genB3 (predicted dehydrogenase or oxidoreductase, likely involved in DOIA → amino-DOI oxidation). Subsequent steps involve specific modifications leading to the gentamicin complex [9] [7].

A critical convergence point occurs after 2DOS formation. All these pathways utilize a conserved "NeoM-type" glycosyltransferase (e.g., BtrM, NeoM, GenM1). This enzyme catalyzes the attachment of an N-acetylglucosamine (GlcNAc) moiety to the 4-OH of 2DOS, forming the pseudodisaccharide paromamine – the universal precursor for all 4,5- and 4,6-disubstituted 2DOS-aminoglycosides like butirosin, neomycin, ribostamycin, paromomycin, kanamycin, gentamicin, and tobramycin [9] [7].

Table 3: DOIA Metabolic Enzymes within Aminoglycoside Biosynthetic Gene Clusters

AntibioticProducing OrganismBGC Name2DOI Synthase2DOI → DOIA AminotransferaseDOIA → amino-DOI DehydrogenaseDownstream Glycosyltransferase (Paromamine Formation)
ButirosinBacillus circulansbtrBtrCBtrS, BtrRBtrN (Radical SAM)BtrM
NeomycinStreptomyces fradiaeneoNeoCNeoB (Neo6)NeoA (NAD⁺-dependent)NeoM
GentamicinMicromonospora echinosporagen (or gmc)GenB1 (GtmB)GenB2 (predicted aminotransferase)GenB3 (predicted dehydrogenase)GenM1 (GtmG)
KanamycinStreptomyces kanamyceticuskanKanC (AcsC)KanB (predicted aminotransferase)KanA (predicted dehydrogenase)KanM1

Evolutionary Conservation of DOIA-Dependent Pathways in Actinobacteria

The DOIA-dependent pathway for 2DOS biosynthesis exhibits widespread evolutionary conservation, particularly within the Actinobacteria phylum, which houses the major producers of clinically relevant aminoglycosides (Streptomyces, Micromonospora, Saccharopolyspora). This conservation is evident at multiple levels:

  • Gene Cluster Homology: Bioinformatic analyses of aminoglycoside BGCs consistently identify orthologs encoding the core DOIA pathway enzymes: the 2DOI synthase (homologous to BtrC/NeoC), the L-glutamine-dependent aminotransferase (homologous to BtrS/NeoB), and the DOIA dehydrogenase (either the NeoA-like NAD⁺-dependent type or the BtrN-like radical SAM type). The presence of these conserved genes across diverse clusters for neomycin, kanamycin, tobramycin, ribostamycin, butirosin, and gentamicin underscores the universality of the DOIA route to 2DOS in these bacteria [4] [9].
  • Functional Complementation: The functional equivalence of these orthologous genes is demonstrated by cross-complementation studies. For example, genes encoding aminotransferases (e.g., btrS, neoB) or dehydrogenases (e.g., neoA) from different clusters can often restore antibiotic production in corresponding mutants of heterologous systems, confirming the conserved biochemical function of their enzyme products on the shared DOIA intermediate [4] [9].
  • Core Biochemical Pathway: Despite variations in the mechanism of DOIA oxidation (NAD⁺ vs. SAM) and some lineage-specific tailoring steps, the fundamental chemical sequence from glucose-6-phosphate → 2DOI → DOIA → amino-DOI → 2DOS remains invariant across Actinobacteria. This highlights DOIA as an evolutionarily ancient and essential metabolic nexus [3] [4] [9].

Exceptions and Diversification: While dominant, the DOIA → 2DOS pathway is not absolutely universal. A notable exception is found in the biosynthetic pathway for the inosamycins (e.g., inosamycins A-E). These aminocyclitol antibiotics, structurally related to neomycin and paromomycin, uniquely incorporate DOIA itself as the final aminocyclitol aglycone, bypassing its conversion to 2DOS entirely [10]. This represents a distinct evolutionary branch where DOIA serves not just as an intermediate, but as the end-product scaffold for glycosylation, demonstrating natural combinatorial flexibility in utilizing aminocyclitol building blocks.

The profound conservation of the DOIA pathway within Actinobacterial antibiotic producers strongly suggests that it provides a selective advantage, likely related to the efficiency, regulation, or stability of this route for generating the crucial 2-deoxystreptamine pharmacophore essential for the ribosomal targeting activity of these antibiotics.

Compound Names Mentioned:

  • 2-Deoxy-scyllo-inosamine (DOIA)
  • 2-Deoxystreptamine (2DOS)
  • 2-Deoxy-scyllo-inosose (2DOI)
  • 3-Amino-2,3-dideoxy-scyllo-inosose (amino-DOI)
  • D-Glucose 6-phosphate
  • Paromamine
  • Butirosin
  • Neomycin
  • Gentamicin
  • Kanamycin
  • Ribostamycin
  • Tobramycin
  • Inosamycins (A-E)
  • L-Glutamine
  • S-adenosyl-L-methionine (SAM)
  • NAD⁺
  • Pyridoxal 5'-phosphate (PLP)

Properties

CAS Number

76188-89-1

Product Name

2-Deoxy-scyllo-inosamine

IUPAC Name

(1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C6H13NO4/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m0/s1

InChI Key

QXQNRSUOYNMXDL-KGJVWPDLSA-N

SMILES

C1C(C(C(C(C1O)O)O)O)N

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.